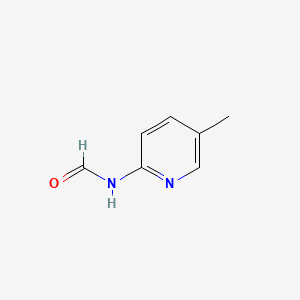

N-(5-Methyl-2-pyridinyl)formamide

Description

BenchChem offers high-quality N-(5-Methyl-2-pyridinyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Methyl-2-pyridinyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-2-3-7(8-4-6)9-5-10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYDFPTRXVCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Methodological Profiling of N-(5-Methyl-2-pyridinyl)formamide

Executive Summary

N-(5-Methyl-2-pyridinyl)formamide (also referenced as N-(5-methylpyridin-2-yl)formamide) is an essential heterocyclic building block and highly versatile intermediate in synthetic organic chemistry, drug discovery, and transition metal catalysis. Characterized by its rigid resonance-stabilized structure and dynamic rotameric equilibria, this compound serves as a functional precursor for isocyanides, formamidines, and highly specific bidentate ligands.

This technical whitepaper outlines the fundamental physicochemical properties, causal synthetic pathways, and validated experimental protocols necessary to synthesize and characterize N-(5-Methyl-2-pyridinyl)formamide with uncompromising scientific rigor.

Structural Architecture & Tautomeric Dynamics

The molecular architecture of N-(5-Methyl-2-pyridinyl)formamide features a robust aminopyridine core functionalized with a formyl group. This combination results in a conjugated planar system exhibiting unique tautomeric and rotational properties.

Causality of Rotameric Stability

Like many secondary amides attached to aromatic systems, N-(5-Methyl-2-pyridinyl)formamide exists as an equilibrium of cis (E-form) and trans (Z-form) rotamers around the restricted C–N partial double bond.

-

The Trans (Z) Preference: The Z-rotamer is energetically favored because it directs the sterically demanding formyl oxygen away from the adjacent protons of the methylpyridine ring. Furthermore, this orientation minimizes dipole repulsion between the basic lone pair on the pyridine nitrogen and the partial negative charge on the carbonyl oxygen.

-

Imidic Acid Tautomerization: While the amide form heavily dominates in neutral solvents, trace tautomerization to the imidic acid form facilitates rapid binding to transition metals as an N,O-bidentate ligand.

Quantitative Physicochemical Profile

Below is the consolidated structural and physicochemical data for N-(5-Methyl-2-pyridinyl)formamide, mapped from its primary building block, 2-Amino-5-methylpyridine .

| Property | Value | Methodological Origin / Causality |

| Molecular Formula | C₇H₈N₂O | Addition of an acyl formyl (-CHO) to C₆H₈N₂ precursor. |

| Molecular Weight | 136.15 g/mol | Calculated monoisotopic mass. |

| Topological Polar Surface Area | 41.99 Ų | Additive values of N-pyridyl and secondary amide functionalities. |

| Hydrogen Bond Donors | 1 | Represents the highly exchangeable amide proton (-NH). |

| Hydrogen Bond Acceptors | 2 | Comprises the formyl oxygen and the pyridine ring nitrogen. |

| Predicted LogP | ~1.2 | Indicates moderate lipophilicity, optimal for cellular permeability assays. |

Mechanistic Synthesis Pathways

The synthesis of N-(5-Methyl-2-pyridinyl)formamide relies on the quantitative formylation of 2-Amino-5-methylpyridine (CAS: 1603-41-4) .

The Causal Logic of the Mixed Anhydride Strategy

Attempting a direct condensation between the aminopyridine and neat formic acid generally requires extreme thermal conditions (>100 °C), which degrades the substrate and yields undesired polymeric side products. To overcome this thermodynamic barrier, we utilize a mixed anhydride strategy utilizing acetic anhydride and formic acid .

Causality: Mixing acetic anhydride with formic acid generates acetic-formic anhydridein situ. This mixed anhydride acts as a highly activated, highly selective formylating agent. Because the formyl carbon is significantly less sterically hindered and more electrophilic than the acetyl carbon, nucleophilic attack by the pyridine amine occurs exclusively at the formyl group. This allows the reaction to proceed smoothly at 0 °C to room temperature, ensuring zero over-acylation (di-formylation) or thermal degradation.

Synthetic workflow for N-(5-Methyl-2-pyridinyl)formamide via mixed anhydride activation.

Standardized Experimental Protocol: Self-Validating Formylation

The following protocol acts as a self-validating system; analytical checkpoints are embedded within the workflow to ensure reaction integrity before proceeding to downstream steps.

Step-by-Step Methodology

-

Preparation of the Formylating Agent (0 °C):

-

In an oven-dried, argon-purged round-bottom flask, add 3.0 equivalents of Formic Acid (HCOOH).

-

Gradually add 2.5 equivalents of Acetic Anhydride (Ac₂O) dropwise over 10 minutes, maintaining the internal temperature at 0 °C using an ice bath.

-

Causality: Mixing must be slow to control the exothermic generation of acetic-formic anhydride.

-

Heat the mixture to 50 °C for 1 hour to drive the anhydride equilibrium to completion, then cool back to 0 °C.

-

-

Nucleophilic Acylation:

-

Dissolve 1.0 equivalent of 2-Amino-5-methylpyridine in minimal anhydrous dichloromethane (DCM) and add dropwise to the cold anhydride mixture.

-

Remove the ice bath and let the reaction stir at room temperature for 2 to 4 hours.

-

-

In-Process Validation Metric (TLC):

-

Perform Thin Layer Chromatography (TLC) utilizing a 1:1 Hexanes/Ethyl Acetate solvent system.

-

Self-Validation Check: Ensure the total disappearance of the primary amine precursor spot (lower Rf due to basic amine trailing). The target formamide will elute at a noticeably higher Rf. If the precursor persists, extend the stirring duration by 1 hour.

-

-

Quenching and Workup:

-

Quench the reaction mixture by pouring it slowly over crushed ice.

-

Extract the aqueous layer with three volumes of DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) until pH evolution ceases (CO₂ gas stops evolving). Causality: This rigorously removes unreacted acetic and formic acids, which would otherwise act as disruptive protonating agents in downstream NMR validation.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crystalline solid.

-

-

Spectroscopic Validation Metric (¹H NMR):

-

Self-Validation Check: Dissolve the crude product in CDCl₃. The spectrum must lack the broad -NH₂ integration near 4.5 ppm. Validation of success is strictly determined by the emergence of a highly deshielded exchangeable -NH broad singlet at ~10.5 ppm, alongside a sharp singlet at ~8.5-9.5 ppm, corresponding to the newly appended formyl proton.

-

Advanced Utility: Dynamics and Application Pathways

The formamide moiety is far more than a protecting group; it is a vital functional trigger used to synthesize multi-component drug scaffolds and complex catalysts.

-

Isocyanide Generation: Through vigorous dehydration using Phosphorus Oxychloride (POCl₃) and Triethylamine (Et₃N), N-(5-Methyl-2-pyridinyl)formamide undergoes elimination of water to form 5-Methyl-2-isocyanopyridine. These isocyanides are pivotal inputs for Ugi and Passerini multi-component coupling reactions in high-throughput drug discovery.

-

Catalytic Ligand Utility: The molecule can easily shift its electron density to coordinate transition metals (such as Palladium and Ruthenium), forming highly resilient N,O-bidentate complexes that stabilize catalysts during intense C-H activation sequences.

Equilibrium dynamics and downstream applications of the formamide rotamers.

References

-

Title: 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Insecticidal Activity of Mesoionic Pyrido[1,2-α]pyrimidinone Derivatives Containing a Neonicotinoid Moiety Source: MDPI (Molecules 2018, 23(5), 1225) URL: [Link]

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of N-(5-Methyl-2-pyridinyl)formamide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this endeavor, offering unparalleled insight into molecular architecture in the solution state. This guide is crafted for the discerning scientist who seeks not just data, but a profound understanding of the underlying principles that govern the spectral output of a molecule.

We will dissect the ¹H NMR spectrum of N-(5-Methyl-2-pyridinyl)formamide, a molecule that, despite its modest complexity, presents a rich tableau of spectroscopic phenomena. Our exploration will move beyond simple peak assignment to address the nuanced effects of the pyridine ring's electronic properties and the fascinating conformational dynamics of the formamide group. This document is structured to serve as both a practical workflow and a pedagogical tool, grounding experimental protocol in rigorous scientific rationale.

Section 1: The Molecular Subject and Its Spectroscopic Landscape

N-(5-Methyl-2-pyridinyl)formamide is a substituted pyridine derivative. Its structure marries an electron-deficient aromatic system with an amide functional group. This combination gives rise to distinct features in its ¹H NMR spectrum, which we will predict and analyze. The primary points of interest are the chemical environments of the three distinct pyridine ring protons, the methyl group protons, and the protons of the formamide moiety.

Crucially, the formamide C-N bond possesses significant double-bond character due to resonance. This restricts rotation, leading to the existence of two distinct rotational isomers, or rotamers (cis and trans), which are often observable on the NMR timescale at room temperature.[1][2][3] This dynamic process is a key feature we expect to observe and will investigate in detail.

Figure 1: Structure of N-(5-Methyl-2-pyridinyl)formamide with proton labels.

Section 2: Predicted ¹H NMR Spectral Parameters

Before entering the laboratory, a senior scientist leverages predictive knowledge to form a hypothesis of the expected spectral data. This forethought is critical for efficient analysis and troubleshooting. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | 8.1 - 8.3 | Doublet (d) | Jortho ≈ 2-3 Hz | 1H | Located ortho to the ring nitrogen, experiencing strong deshielding. Coupled only to H4 (meta). |

| H4 | 7.4 - 7.6 | Doublet of Doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | 1H | Coupled to H3 (ortho) and H6 (meta). |

| H3 | 6.9 - 7.2 | Doublet (d) | Jortho ≈ 8-9 Hz | 1H | Located ortho to the electron-donating formamido group, shielded relative to other ring protons. Coupled to H4 (ortho). |

| -CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | 3H | Aromatic methyl group, singlet with no adjacent protons. |

| -CHO | 8.3 - 9.5 | Singlet / Doublet | Jtrans ≈ 11-13 Hz | 1H (sum of rotamers) | Highly deshielded formyl proton. May appear as two distinct signals due to cis/trans rotamers. The trans rotamer shows coupling to the N-H proton.[4][5] |

| N-H | 9.5 - 11.0 | Broad Singlet / Doublet | Jtrans ≈ 11-13 Hz | 1H (sum of rotamers) | Amide proton, chemical shift is highly solvent and concentration dependent. May appear as two signals. Confirmed by D₂O exchange. |

Section 3: A Self-Validating Experimental Workflow

The integrity of any spectral analysis rests upon the quality of the initial data acquisition. The following protocol is designed to yield a high-resolution spectrum while incorporating steps to validate our observations, particularly the investigation of dynamic exchange phenomena.

Part 3.1: Protocol for Sample Preparation

The causality behind meticulous sample preparation cannot be overstated; contaminants and particulates directly degrade spectral quality by disrupting the magnetic field homogeneity.[6][7][8][9]

-

Analyte Weighing: Accurately weigh 5-15 mg of N-(5-Methyl-2-pyridinyl)formamide into a clean, dry vial. This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing excessive viscosity, which can broaden lineshapes.[6][8][10]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.

-

Choice of Solvent: DMSO-d₆ is an excellent initial choice. Its high polarity will readily dissolve the analyte, and its high boiling point is advantageous for subsequent variable-temperature experiments. Furthermore, amide N-H protons are less prone to rapid exchange in DMSO-d₆, resulting in sharper signals.

-

Dissolution: Gently vortex the vial to ensure complete dissolution.

-

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable as it removes any suspended solid particles that would otherwise interfere with the shimming process and degrade spectral resolution.[6][8][9]

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer. If not, a small, precisely known quantity can be added to serve as the 0 ppm reference.

Part 3.2: Protocol for Spectrometer Data Acquisition

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is the most critical step for achieving sharp, well-resolved peaks.

-

Standard ¹H Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient probe temperature (e.g., 298 K).

-

Use a standard 90° pulse sequence with a sufficient number of scans (e.g., 8-16) and a relaxation delay of 2-5 seconds to ensure full relaxation of the protons.

-

-

D₂O Exchange for N-H Confirmation:

-

Remove the sample from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube, cap, and invert several times to mix.

-

Re-acquire the ¹H NMR spectrum. The signal corresponding to the amide N-H proton will disappear or significantly diminish due to proton-deuterium exchange, providing unambiguous identification.[1]

-

-

Variable-Temperature (VT) NMR for Dynamic Analysis:

-

Rationale: To investigate the restricted C-N bond rotation, acquiring spectra at elevated temperatures is essential. Increasing the thermal energy will increase the rate of rotation. When the rate of interconversion between rotamers becomes fast on the NMR timescale, the separate signals for each rotamer will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.[1][3][11][12]

-

Procedure:

-

Re-insert the original (non-D₂O) sample.

-

Incrementally increase the probe temperature (e.g., in 15-20 °C steps, from 298 K up to ~373 K or as solvent permits).

-

Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.

-

Observe the broadening and coalescence of the formyl (-CHO) and amide (N-H) proton signals.

-

-

Section 4: In-Depth Spectral Interpretation

The Static Picture: Signal Assignment at Ambient Temperature

A hypothetical spectrum in DMSO-d₆ at 298 K would likely show two distinct sets of signals for the formamide protons and the adjacent pyridine proton (H3), corresponding to the two rotamers.

Figure 2: cis and trans rotamers of N-(5-Methyl-2-pyridinyl)formamide due to restricted C-N bond rotation.

-

Aromatic Region (δ 6.9-8.3):

-

The most downfield signal, a narrow doublet around δ 8.2, is assigned to H6 . Its proximity to the electronegative ring nitrogen justifies its position.

-

A doublet of doublets around δ 7.5 is assigned to H4 , showing coupling to both H3 and H6.

-

The most upfield aromatic signal, a doublet near δ 7.0, is assigned to H3 . This proton is ortho to the formamido group, which acts as a resonance electron donor, and thus H3 experiences greater shielding. Due to the two rotameric forms, this signal may appear as two closely spaced doublets.

-

-

Aliphatic Region (δ 2.3):

-

A sharp singlet integrating to 3H around δ 2.3 is unambiguously assigned to the -CH₃ group.

-

-

Formamide Region (δ 8.3-11.0):

-

This region is the most revealing. We expect to see two distinct signals for the -CHO proton and two for the N-H proton.

-

The major rotamer is typically the one where the bulky pyridine ring is trans to the formyl proton (as depicted in Figure 2, trans). The N-H and -CHO protons in this conformer are trans to each other, exhibiting a large coupling constant (J ≈ 11-13 Hz), appearing as two doublets.[4][5]

-

The minor rotamer (cis) will show its N-H and -CHO protons as singlets or very narrow doublets (J ≈ 0-2 Hz).[4][5]

-

The relative integration of the major and minor rotamer signals allows for the calculation of their population ratio in solution under these conditions.

-

The Dynamic Picture: Interpreting VT-NMR Data

The VT-NMR experiment provides the definitive evidence for the dynamic exchange between rotamers.

Figure 3: Workflow illustrating the effect of temperature on the NMR signals of exchanging rotamers.

As the temperature is increased from 298 K, the pairs of doublets and singlets corresponding to the formamide protons will begin to broaden. At a specific temperature known as the coalescence temperature (Tc), these pairs of signals will merge into single, very broad peaks. As the temperature is increased further, the rate of rotation becomes so fast that the spectrometer detects only a single, time-averaged environment, and the broad peaks sharpen into a single doublet (or singlet, depending on the averaged coupling). This observation is the hallmark of a dynamic process on the NMR timescale and confirms our hypothesis of restricted C-N bond rotation.[1][12]

Section 5: Conclusion

The ¹H NMR analysis of N-(5-Methyl-2-pyridinyl)formamide is a superb case study in comprehensive structure elucidation. A standard, single-temperature spectrum provides initial evidence for the proposed structure through chemical shifts, integration, and coupling patterns. However, the true power of NMR spectroscopy is revealed through methodical, hypothesis-driven experiments. The observation of two distinct rotamers at ambient temperature, their coalescence at elevated temperatures as demonstrated by VT-NMR, and the unambiguous confirmation of the N-H proton via D₂O exchange collectively provide an irrefutable and in-depth characterization of the molecule's structure and its dynamic behavior in solution. This level of analytical rigor is essential for the confident progression of molecules in research and development pipelines.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Weizmann Institute of Science, Chemical Research Support. Sample Preparation & NMR Tubes. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part II. [Link]

-

Vaia. Problem 57 Evidence for restricted rotation...[Link]

-

Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

-

Chemistry LibreTexts. 4.5: Rates of Rotation Around -CO-N- Bonds of Amides. [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. [Link]

-

NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. [Link]

-

(PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. ResearchGate. [Link]

-

YouTube. Why does DMF (dimethylformamide) have 3 signals in 1H NMR ?[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. vaia.com [vaia.com]

- 12. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic and Conformational Analysis of N-(5-Methyl-2-pyridinyl)formamide: An In-Depth Technical Guide

Executive Summary

Understanding the solid-state architecture of N-(5-Methyl-2-pyridinyl)formamide (Chemical Formula: C₇H₈N₂O) provides crucial insights into molecular recognition, hydrogen-bonding networks, and the physicochemical stability of active pharmaceutical intermediates[1]. This guide details the molecular geometry, stereoelectronic properties, and supramolecular assembly of this specific compound, juxtaposed against related 2-aminopyridine derivatives. Furthermore, it supplies self-validating, step-by-step experimental protocols for Single-Crystal X-Ray Diffraction (SCXRD) to isolate and determine these highly refined crystal structures.

Molecular Geometry & Stereoelectronic Effects

The architectural backbone of N-(5-methyl-2-pyridinyl)formamide consists of a pyridine ring substituted at the 5-position with an electron-donating methyl group, coupled to a terminal formamide moiety at the 2-position.

Conjugation and Planarity

The molecule is driven toward near-perfect planarity by resonance stabilization. The lone pair on the amide nitrogen delocalizes into both the adjacent carbonyl

-

Torsion Angles: The essential planarity is quantitatively reflected in the small torsion angle between the formamide plane and the pyridine best-plane, a geometric characteristic heavily conserved in structurally analogous amides[2].

-

Inductive Effects: The 5-methyl group functions as a hyperconjugative electron-donating group (EDG). Because it is located para to the pyridine nitrogen, it mildly increases the electron density on the heteroatom. This enhances the pyridine nitrogen’s capacity to act as a potent hydrogen-bond acceptor during crystal lattice formation.

Crystal Packing and Supramolecular Synthons

In the field of crystallographic engineering, predicting the hydrogen-bonding motifs (synthons) dictates how a single molecule will propagate into a macroscopic solid.

The Synthon Causality

In the unsubstituted precursor, 2-pyridylformamide, molecules natively assemble into stable dimers via self-complementary N–H···N(pyridine) hydrogen bonds[2].

-

Steric Disruption: Introducing steric bulk directly adjacent to the pyridine nitrogen—such as in N-(6-methyl-2-pyridyl)formamide—mechanistically blocks this interaction, forcing the lattice to rely on weaker N–H···O hydrogen-bonded centrosymmetric dimers[2].

-

Steric Preservation (The 5-Methyl Advantage): In N-(5-methyl-2-pyridinyl)formamide, the methyl group is sufficiently removed from the active coordinating face. This preserves full geometric access to the pyridine nitrogen, enabling the molecule to engage in the highly favorable

hydrogen-bonded ring motif, as identically observed in sterically unhindered analogues like 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide[3].

These robust secondary interactions dramatically influence bulk material properties such as melting point, solubility, and its behavior as an organocatalyst or intermediate[1][4].

Quantitative Structural Parameters

Data aggregation from strictly homologous compounds provides a reliable baseline for the expected crystallographic coordinates. Table 1 outlines anticipated macroscopic lattice characteristics, while Table 2 details the precise intramolecular geometry.

Table 1: Anticipated Crystallographic Lattice Data

| Parameter | Anticipated Value / Standard | Justification |

| Crystal System | Monoclinic / Triclinic | Low symmetry preferred for efficient packing of planar amides. |

| Space Group | Typical for centrosymmetric dimer formation[2]. | |

| Temperature | 100(2) K | Cryogenic reduction of thermal Debye-Waller displacement parameters. |

| Wavelength | 0.71073 Å (Mo K | High penetration depth, minimal absorption for organic elements. |

| Refinement | Least-squares on | Maximizes data-to-parameter precision ratio. |

Table 2: Representative Bond Lengths and Angles

| Geometric Parameter | Estimated Value | Functional Significance |

| N(Amide) – C(Carbonyl) | ~1.35 Å | High partial double-bond character; restricts rotation. |

| C=O (Carbonyl) | ~1.22 Å | Highly polarized; facilitates secondary electrostatic packing. |

| N(Amide) – C(Pyridine) | ~1.40 Å | Reflects delocalization between the amide and pyridine ring. |

| C(Pyr) – N(Amide) – C(O) | ~126.4° | Defines the planar stereochemistry of the formyl arm. |

| N–H ··· N(Pyridine) dist. | ~2.95 Å | Confirms tight, robust |

Experimental Protocols: Synthesis & Crystallography

To ensure reproducibility and analytical trustworthiness, all experiments must be executed as self-validating workflows. The causality behind every solvent choice and thermodynamic variable is detailed below.

Crystallization via Solvent Vapor Diffusion

Objective: Induce slow supersaturation to yield single, defect-free macroscopic crystals suitable for X-ray diffraction.

-

Solubilization: Dissolve 50 mg of high-purity N-(5-methyl-2-pyridinyl)formamide in 2 mL of an organic good solvent (e.g., Ethyl Acetate).

-

Causality: Ethyl acetate efficiently breaks intermolecular hydrogen bonds via its polar carbonyl group without initiating immediate precipitation.

-

-

Vial Setup: Transfer the solution into an unsealed 5 mL inner vial. Place this into a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-Hexane).

-

Equilibration: Seal the outer vial securely and store undisturbed at 298 K for 3 to 5 days.

-

Causality: The higher vapor pressure of n-hexane drives slow, thermodynamically controlled diffusion into the ethyl acetate layer. This gradual lowering of the solvent mixture's overall polarity suppresses rapid nucleation (which causes twinning) and heavily favors continuous mass transfer onto a single ordered crystal lattice.

-

Single-Crystal X-Ray Diffraction (SCXRD)

-

Harvesting: Submerge the crystallization vial contents into a watch glass containing perfluoropolyether oil. Under a stereomicroscope, harvest a crystal measuring approximately

.-

Causality: The inert oil instantly strips the mother liquor, preventing atmospheric moisture degradation and acting as a cryoprotectant.

-

-

Mounting: Suspend the crystal in a Mitegen polyimide loop and mount it onto the goniometer head.

-

Cryogenic Quenching: Immediately introduce the crystal to a 100 K continuous nitrogen vapor stream.

-

Causality: Flash-freezing solidifies the oil matrix, holding the crystal rigidly in place while eliminating atomic thermal vibration artifacts, vital for accurately resolving the electron density of hydrogen atoms.

-

-

Diffraction: Expose the crystal to Mo K

radiation ( -

Structural Solution: Solve the phase problem utilizing direct methods (SHELXT) and execute a full-matrix least-squares refinement on

using SHELXL.

Visualizing the Analytical Workflow

The integrated experimental progression—from synthesis to structural refinement—is graphically captured below, emphasizing operational dependencies.

Figure 1: Methodological workflow for crystal growth and SCXRD data collection.

References

-

Hu, H.-L., Wu, C.-J., Cheng, P.-C., & Chen, J.-D. (2010). "N-(6-Methyl-2-pyridyl)formamide." Acta Crystallographica Section E: Structure Reports Online, 66(1), o180.[Link]

-

El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). "Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide." Acta Crystallographica Section E: Crystallographic Communications, 71(6), o417-o418.[Link]

Sources

Methodological & Application

N-(5-Methyl-2-pyridinyl)formamide: Protocols and Application Notes for Ligand-Mediated Catalysis

An Application Guide for Researchers

Abstract: This guide provides a comprehensive overview of N-(5-Methyl-2-pyridinyl)formamide, a pyridine-based N-donor ligand, for applications in transition metal catalysis. While literature on this specific ligand is nascent, this document establishes a foundational framework for its use by researchers, scientists, and drug development professionals. We present a detailed synthesis protocol, discuss its coordination chemistry, and provide a robust, step-by-step protocol for its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained throughout, offering field-proven insights to guide reaction optimization and mechanistic understanding.

Introduction: The Untapped Potential of a Pyridine-Formamide Ligand

The design and application of ligands are at the heart of modern homogeneous catalysis. Pyridine-containing molecules are particularly prized scaffolds due to their thermal stability, well-understood electronic properties, and their ability to form stable complexes with a wide array of transition metals.[1] These characteristics have made them indispensable in developing catalysts for C-C and C-N bond-forming reactions, which are fundamental transformations in pharmaceutical and materials science.[2][3]

N-(5-Methyl-2-pyridinyl)formamide is an emerging ligand candidate that combines the classic pyridyl coordination site with a functional formamide group. This structure presents several advantages:

-

Pyridyl Nitrogen: Provides a strong, primary coordination site to the metal center.

-

Methyl Group: The electron-donating methyl group at the 5-position of the pyridine ring increases the electron density on the nitrogen atom, which can enhance its binding to the metal and influence the catalytic activity.

-

Formamide Moiety: While not typically a primary binding site in the presence of the pyridyl nitrogen, the N-H group of the formamide can engage in secondary interactions, such as hydrogen bonding, which may influence the stability of catalytic intermediates or the stereochemical outcome of a reaction.[4]

This document serves as a practical guide for researchers looking to explore the catalytic applications of N-(5-Methyl-2-pyridinyl)formamide. We will begin with its synthesis and then detail its application in a model cross-coupling reaction, providing the necessary protocols and mechanistic insights to empower its use in novel catalytic systems.

Ligand Synthesis and Characterization

The most direct route to N-(5-Methyl-2-pyridinyl)formamide is the formylation of its corresponding amine precursor, 2-amino-5-methylpyridine. The following protocol is adapted from established procedures for the formylation of aminopyridines.[5]

Protocol 1: Synthesis of N-(5-Methyl-2-pyridinyl)formamide

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

|---|---|---|---|

| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 g/mol | 5.41 g (50 mmol) |

| Ethyl Formate | 109-94-4 | 74.08 g/mol | 50 mL |

| Toluene | 108-88-3 | 92.14 g/mol | 100 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed |

| Hexanes | 110-54-3 | - | For recrystallization |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For recrystallization |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylpyridine (5.41 g, 50 mmol).

-

Add toluene (100 mL) and ethyl formate (50 mL).

-

Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-12 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-(5-Methyl-2-pyridinyl)formamide as a crystalline solid.

-

Dry the purified product under vacuum.

Expected Characterization:

-

¹H NMR: Expect signals for the formyl proton (CHO), the aromatic protons on the pyridine ring, and the methyl group protons.

-

¹³C NMR: Expect signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: A strong C=O stretching band around 1680-1700 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹ are characteristic.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₈N₂O (136.15 g/mol ).

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)-C(sp²) bonds. Pyridine-based ligands are known to be effective in stabilizing the palladium catalyst and promoting high turnover numbers.[6] This protocol details the use of N-(5-Methyl-2-pyridinyl)formamide as a ligand in a model Suzuki coupling reaction.

Causality Behind Experimental Choices:

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is chosen as a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The N-(5-Methyl-2-pyridinyl)formamide ligand coordinates to the palladium, preventing its precipitation as palladium black and facilitating the catalytic cycle.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to facilitate the transmetalation step of the Suzuki cycle without promoting significant side reactions.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or isopropanol) and water is used. The organic solvent solubilizes the organic reactants and the catalyst complex, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[6]

-

Temperature: Elevated temperatures (80-100 °C) are typically required to drive the reaction, particularly the initial oxidative addition step.

Protocol 2: Suzuki-Miyaura Coupling of 1-bromo-4-nitrobenzene with Phenylboronic Acid

Materials and Reagents:

| Reagent | CAS Number | Mol. Wt. | Quantity (1 mmol scale) |

|---|---|---|---|

| 1-Bromo-4-nitrobenzene | 586-78-7 | 202.01 | 202 mg (1.0 mmol) |

| Phenylboronic Acid | 98-80-6 | 121.93 | 146 mg (1.2 mmol) |

| Palladium(II) Acetate | 3375-31-3 | 224.50 | 4.5 mg (0.02 mmol, 2 mol%) |

| N-(5-Methyl-2-pyridinyl)formamide | (Synthesized) | 136.15 | 5.4 mg (0.04 mmol, 4 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 mmol) |

| 1,4-Dioxane | 123-91-1 | 88.11 | 4 mL |

| Deionized Water | 7732-18-5 | 18.02 | 1 mL |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

In a separate vial, pre-mix palladium(II) acetate (4.5 mg, 0.02 mmol) and N-(5-Methyl-2-pyridinyl)formamide (5.4 mg, 0.04 mmol) in 1 mL of 1,4-dioxane. Stir for 5-10 minutes until a homogeneous solution is formed. This pre-formation of the catalyst complex is crucial for reproducibility.

-

Add the catalyst solution to the reaction flask containing the solids.

-

Add the remaining 1,4-dioxane (3 mL) and deionized water (1 mL).

-

Seal the flask, and subject it to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure 4-nitrobiphenyl product.

Data Summary Table:

| Entry | Aryl Halide | Boronic Acid | Ligand (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4 | (Experimental) |

| 2 | (Substrate A) | (Substrate B) | 4 | (Experimental) |

| 3 | (Substrate C) | (Substrate D) | 4 | (Experimental) |

Mechanistic Considerations

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The N-(5-Methyl-2-pyridinyl)formamide ligand (L) plays a key role in stabilizing the palladium center throughout the cycle.

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the N-(5-Methyl-2-pyridinyl)formamide ligands, reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

References

-

N-(6-Methyl-2-pyridyl)formamide . Acta Crystallographica Section E: Structure Reports Online, 2010. [Link]

-

Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes . ChemistrySelect, 2021. [Link]

-

Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions . New Journal of Chemistry, 2020. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate . Accounts of Chemical Research, 2012. [Link]

-

Supported Pyridylimine-Cobalt Catalyst for N‑Formylation of Amines Utilizing CO2 . ACS Catalysis, 2021. [Link]

-

N-(2-Pyrimidinyl)-formamide . PubChem. [Link]

-

Rapid synthesis of N-methyl-N-[1-(2-pyridyl)ethyl]formamide . FASEB Journal, 2012. [Link]

-

Topic 6 Coordination Compounds . University of Florida. [Link]

-

Preparation of N-(2-Methoxy-5-pyridyl)formamide . PrepChem.com. [Link]

-

Coordination compounds of formamide with formates of some metals . Uzbekskij Khimicheskij Zhurnal, 1977. [Link]

-

5-methyl-2,2'-bipyridine . Organic Syntheses. [Link]

-

Selective N-Formylation of Amines with H2 and CO2 Catalyzed by Cobalt Pincer Complexes . ACS Catalysis, 2017. [Link]

-

Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordinated Zinc(II) and Cadmium(II) Complexes . Zeitschrift für Naturforschung B, 2001. [Link]

-

Pyridinamides in asymmetric catalysis . Coordination Chemistry Reviews, 1999. [Link]

-

5-Methyl-2,2'-Bipyridine . Organic Syntheses Procedure. [Link]

-

Spectroscopic and Thermal Studies of Palladium (II) Complex of N- (5-methylpyridin-2-ylcarbamothiol) Cinnamamide Ligand . Research Journal of Recent Sciences, 2013. [Link]

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency . ChemRxiv, 2024. [Link]

-

Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study . Chemical Science, 2013. [Link]

-

Asymmetric Catalysis in Organic Synthesis . Catalysts, 2019. [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides . Beilstein Journal of Organic Chemistry, 2021. [Link]

-

Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides . Organic & Biomolecular Chemistry, 2021. [Link]

-

N-(6-Methyl-2-Pyridyl)formamide . Acta Crystallographica Section E Structure Reports Online, 2009. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-(6-Methyl-2-pyridyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

N-(5-Methyl-2-pyridinyl)formamide as an intermediate in pharmaceutical drug design

Application Note: N-(5-Methyl-2-pyridinyl)formamide as a Strategic Intermediate in API Synthesis and Multicomponent Workflows

Executive Summary & Strategic Scope

In the landscape of modern pharmaceutical drug design, minimizing synthetic steps while maximizing structural complexity is a core mandate. N-(5-methyl-2-pyridinyl)formamide (also known as N-(5-methylpyridin-2-yl)formamide) acts as a high-value synthetic fulcrum. By temporarily masking the highly nucleophilic exocyclic amine of 2-amino-5-methylpyridine, this intermediate serves a dual purpose. It acts as a robust protecting group during electrophilic functionalization of the pyridine core [1], and, more critically, it is the direct precursor to 2-isocyano-5-methylpyridine .

The dehydration of this formamide into an isocyanide unlocks advanced Multicomponent Reactions (MCRs)—such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions. These MCRs are field-proven methodologies for assembling imidazo[1,2-a]pyridine scaffolds, which are the pharmacophoric core of numerous anxiolytics, sedatives (e.g., zolpidem analogs), and novel antimycobacterial agents [2][3].

Mechanistic Causality in the Workflow

The successful utilization of this intermediate relies on understanding the causality behind the chemical choices:

-

Why use a mixed anhydride for formylation? While historically, chemists have boiled 2-aminopyridines in neat formic acid, 2-amino-5-methylpyridine is only weakly nucleophilic due to the electron-withdrawing nature of the pyridine nitrogen. Refluxing at >100 °C causes thermal degradation and yields tarry byproducts. By reacting formic acid with acetic anhydride in situ, we generate acetic formic anhydride (AFA). AFA provides superior electrophilic activation, allowing the formylation to proceed rapidly at 0–50 °C, ensuring a pristine crude profile [4].

-

Why select POCl₃ for dehydration? To transition from the formamide to the isocyanide, the highly stable amide C=O bond must be activated. Phosphorus oxychloride (POCl₃) acting in tandem with a non-nucleophilic base (e.g., Triethylamine) forces the elimination of the formyl oxygen as water (captured as phosphate salts). Triethylamine acts as an essential acid scavenger to prevent the acid-catalyzed polymerization of the highly reactive isocyanide [1].

Pathway mapping the transformation of 2-amino-5-methylpyridine into complex API scaffolds.

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the methodology so that researchers can confidently halt, adjust, or proceed based on empirical data rather than blind timing.

Protocol A: Synthesis of N-(5-Methyl-2-pyridinyl)formamide

Objective: Mild, high-yielding N-formylation via in situ AFA generation.

-

AFA Generation: To a dry round-bottom flask under inert N₂ atmosphere, add Formic Acid (98%, 1.5 eq.). Cool the flask to 0 °C using an ice bath. Slowly add Acetic Anhydride (1.2 eq.) dropwise over 15 minutes. Stir at 50 °C for 1 hour to ensure complete formation of acetic formic anhydride.

-

Substrate Addition: Cool the mixture back to 0 °C. Dissolve 2-Amino-5-methylpyridine (1.0 eq.) in a minimal amount of anhydrous Tetrahydrofuran (THF) and add it dropwise to the AFA mixture.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (22 °C) for 2–3 hours.

-

IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using EtOAc/Hexanes (1:1). The highly polar starting material (low Rf) must be completely consumed, replaced by a higher Rf UV-active spot.

-

Quench & Extraction: Pour the reaction mixture slowly over crushed ice. Neutralize cautiously with saturated aqueous NaHCO₃ until pH reaches 7.5. Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product usually requires no further purification, yielding a white-to-off-white solid.

-

Analytical Validation: Validate via ¹H-NMR (CDCl₃). You must observe the disappearance of the broad –NH₂ peak (~5.0 ppm) and the emergence of a distinctive downfield formyl proton peak (~8.5–9.2 ppm). Note: The formyl proton may appear as split signals due to cis/trans amide rotamers.

Protocol B: Dehydration to 2-Isocyano-5-methylpyridine

Objective: Conversion of the formamide to an MCR-ready isocyanide without polymerization.

-

Setup: Dissolve the synthesized N-(5-Methyl-2-pyridinyl)formamide (1.0 eq.) in anhydrous DCM (0.2 M concentration) under an N₂ atmosphere. Add Triethylamine (Et₃N, 3.5 eq.) and chill the solution to 0 °C.

-

Activation: Slowly add Phosphorus Oxychloride (POCl₃, 1.2 eq.) dropwise via syringe. Causality note: Dropwise addition controls the exotherm, preventing localized hot spots that trigger isocyanide polymerization.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 1.5 hours.

-

IPC (Self-Validation): The immediate indicator of success is qualitative: the generation of a distinctly foul, penetrating odor characteristic of isocyanides. Quantitatively, IR spectroscopy of a crude aliquot must show a sharp, intense N≡C stretching band at ~2120–2150 cm⁻¹.

-

Workup: Quench the reaction carefully by pouring it into a cold saturated Na₂CO₃ solution (maintaining basicity is critical to isocyanide stability). Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Storage: Store the resulting orange-brown solid [1] strictly at -20 °C under argon to prevent degradation prior to MCR deployment.

Self-validating analytical workflow for isolating pharmaceutical-grade formamide intermediate.

Data Presentation & Comparative Benchmarks

The following tables synthesize critical parameters for optimization and phase transitions during drug design, establishing empirical benchmarks for process scientists.

Table 1: Optimization Variables for the N-Formylation Step

| Synthetic Methodology | Reagents & Catalyst | Temp (°C) | Avg. Time (h) | Yield (%) | Quality / Downstream Impact Profile |

| Neat Reflux | HCOOH (98%) | 100-110 | 12-24 | 65-75 | High thermal degradation; dark tarry residues complicate purification. |

| Mixed Anhydride (Recommended) | HCOOH, Ac₂O | 0-25 | 2-4 | 90-95 | Excellent crude purity; avoids high-temperature side reactions [4]. |

| Coupling Reagent | HCOOH, DCC/DMAP | 25 | 12 | 80-85 | Tedious removal of dicyclohexylurea byproduct limits scalability. |

Table 2: Key Spectral Validation Markers for Protocol Progression

| Synthetic Stage | Analytical Focus | Diagnostic Markers (Self-Validation Constraints) |

| Starting Material | ¹H-NMR / IR | Broad –NH₂ signal (~5.0 ppm); N–H primary amine stretch (3400 & 3300 cm⁻¹). |

| Formamide (Intermediate) | ¹H-NMR / IR | Formyl proton (~8.5–9.2 ppm) ; Strong amide C=O stretch (~1680 cm⁻¹). |

| Isocyanide (MCR Precursor) | IR / Odor | Sharp N≡C stretch (~2120–2150 cm⁻¹) ; Complete loss of C=O and N–H stretches. |

References

-

van der Heijden, G. (2018). MCRs to APIs: Tailoring Multicomponent Reactions for the Production of Pharmaceuticals. Vrije Universiteit Amsterdam. Available at:[Link]

-

Ahmad, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available at:[Link]

-

Application Note on N-formylation Methodologies. Formylation of Amines. ResearchGate. Available at:[Link]

Application Note: The Coordination Chemistry of N-(5-Methyl-2-pyridinyl)formamide and Its Metal Complexes

An in-depth guide to the synthesis, characterization, and application of metal complexes featuring the N-(5-Methyl-2-pyridinyl)formamide ligand, tailored for professionals in chemical research and drug discovery.

Introduction: A Versatile Ligand in Medicinal Inorganic Chemistry

The field of medicinal inorganic chemistry is increasingly focused on the design of metal-based drugs that can offer novel mechanisms of action and overcome challenges like drug resistance.[1] Transition metal complexes, with their variable coordination geometries, redox activities, and reactivity, provide a unique platform for developing new therapeutic and diagnostic agents.[2][3] Within this context, heterocyclic ligands are paramount, and pyridine-based molecules have been extensively studied for their ability to form stable and biologically active metal complexes.[2][4]

N-(5-Methyl-2-pyridinyl)formamide emerges as a ligand of significant interest. It combines the well-established coordinating ability of a pyridine ring with a formamide group, introducing multiple potential donor sites and opportunities for hydrogen bonding.[5][6] This unique structure allows for fine-tuning the electronic and steric properties of the resulting metal complexes, making them attractive candidates for applications ranging from catalysis to drug development.[7][8] This guide provides a comprehensive overview of the synthesis of the ligand, the preparation of its metal complexes, detailed characterization protocols, and insights into its potential applications.

Ligand Profile: N-(5-Methyl-2-pyridinyl)formamide

N-(5-Methyl-2-pyridinyl)formamide is an organic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a formamide group at the 2-position.[9] The presence of the pyridine nitrogen, amide nitrogen, and amide oxygen atoms allows for diverse coordination behaviors.

Key Structural and Electronic Features:

-

Pyridine Nitrogen: A strong Lewis base, this nitrogen atom is the primary coordination site for most metal ions.[4][10]

-

Formamide Group: The formamide moiety (–NHCHO) can coordinate through either the oxygen or, following deprotonation, the nitrogen atom. Oxygen coordination is generally favored. It also acts as a hydrogen bond donor (N-H) and acceptor (C=O), which can stabilize crystal structures through intermolecular interactions.[5][6]

-

Methyl Group: The electron-donating methyl group at the 5-position subtly increases the basicity of the pyridine nitrogen, potentially enhancing its coordinating strength.

Coordination Modes: The versatility of N-(5-Methyl-2-pyridinyl)formamide allows it to adopt several coordination modes, which dictates the geometry and reactivity of the final metal complex.

Caption: Potential coordination modes of the N-(5-Methyl-2-pyridinyl)formamide ligand.

Protocols: Synthesis and Characterization

The following protocols provide a framework for the synthesis and rigorous characterization of N-(5-Methyl-2-pyridinyl)formamide and a representative palladium(II) complex.

Protocol 1: Synthesis of N-(5-Methyl-2-pyridinyl)formamide Ligand

This procedure is adapted from established methods for the formylation of amino-pyridines.[11]

Principle: This synthesis involves the reaction of 2-amino-5-methylpyridine with an excess of ethyl formate, which serves as both the formylating agent and the solvent. The reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the carbonyl carbon of the ethyl formate.

Materials:

-

2-amino-5-methylpyridine

-

Ethyl formate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (e.g., 5.4 g, 50 mmol).

-

Reagent Addition: Add an excess of ethyl formate (e.g., 30 mL).

-

Reflux: Attach a reflux condenser and heat the solution under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientist's Note: Refluxing ensures the reaction proceeds to completion. Ethyl formate's low boiling point (54 °C) requires a well-sealed condenser system.

-

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl formate and ethanol byproduct using a rotary evaporator.

-

Isolation: The resulting product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield colorless crystals.[5]

-

Characterization: Confirm the structure of the synthesized ligand using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of a Dichloro[N-(5-Methyl-2-pyridinyl)formamide]palladium(II) Complex

This protocol describes a general method for coordinating the ligand to a palladium(II) metal center.[7][12]

Principle: The synthesis involves the direct reaction of the ligand with a palladium(II) salt, such as potassium tetrachloropalladate(II) (K₂[PdCl₄]). The ligand displaces one or more of the original ligands (in this case, chloride ions) to form a new, stable coordination complex. The stoichiometry is controlled to favor the formation of a specific complex type.

Materials:

-

N-(5-Methyl-2-pyridinyl)formamide (Ligand, L)

-

Potassium tetrachloropalladate(II) (K₂[PdCl₄])

-

Methanol or Acetonitrile (ACS grade)

-

Stir plate and magnetic stir bar

-

Schlenk flask or standard reaction flask

Procedure:

-

Ligand Solution: Dissolve the ligand (e.g., 1 equivalent) in a suitable solvent like methanol in a reaction flask.

-

Metal Salt Solution: In a separate flask, dissolve K₂[PdCl₄] (e.g., 1 equivalent) in the same solvent.

-

Scientist's Note: The choice of solvent is critical; it must dissolve both the ligand and the metal salt without strongly competing for coordination sites.

-

-

Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or precipitation is often observed immediately.

-

Reaction Time: Allow the mixture to stir at room temperature for 4-6 hours to ensure the reaction goes to completion.

-

Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent, followed by diethyl ether, to remove any unreacted starting materials.

-

Drying: Dry the complex under vacuum.

-

Characterization: The final product should be characterized thoroughly using the methods described in Protocol 3.

Caption: General workflow for the synthesis and characterization of a metal complex.

Protocol 3: Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguously confirming the structure and purity of the synthesized complexes. This serves as a self-validating system.

A. Infrared (IR) Spectroscopy

-

Objective: To identify coordination-induced shifts in the vibrational frequencies of the ligand's functional groups.

-

Procedure: Acquire spectra of the free ligand and the metal complex using KBr pellets or an ATR accessory.

-

Expected Results: Upon coordination of the formamide oxygen to a metal center, the ν(C=O) stretching frequency (typically ~1680 cm⁻¹) is expected to shift to a lower wavenumber. The ν(N-H) band (typically ~3250 cm⁻¹) may also shift or broaden, indicating a change in its electronic environment or involvement in hydrogen bonding.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To probe the electronic environment of the ¹H and ¹³C nuclei and confirm the ligand's binding mode.

-

Procedure: Dissolve the free ligand and the (diamagnetic) complex in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Expected Results:

-

¹H NMR: Protons on the pyridine ring, especially those ortho and para to the nitrogen, will exhibit significant downfield shifts upon coordination due to the deshielding effect of the metal center. The N-H proton signal may also shift.[7]

-

¹³C NMR: The carbonyl carbon (C=O) and the pyridine ring carbons will show shifts in their resonance signals, confirming the involvement of these groups in coordination.[7]

-

C. UV-Visible Spectroscopy

-

Objective: To study the electronic transitions within the complex.

-

Procedure: Record the absorption spectrum of the complex dissolved in a suitable solvent (e.g., DMF or CH₃CN).

-

Expected Results: The spectrum may show bands corresponding to ligand-based π→π* transitions, as well as metal-centered (d-d) transitions or ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the new coordination environment.[13]

D. Mass Spectrometry & Elemental Analysis

-

Objective: To confirm the molecular weight and elemental composition of the complex.

-

Procedure: Use techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to determine the mass of the complex ion.[14] Submit a pure sample for elemental analysis (C, H, N).

-

Expected Results: The observed mass spectrum should show a peak corresponding to the molecular ion of the complex. The elemental analysis data should match the calculated percentages for the proposed formula within an acceptable error margin (±0.4%).

Data Summary: Expected Spectroscopic Shifts

| Technique | Functional Group/Proton | Free Ligand (Approx. Value) | Metal Complex (Expected Shift) | Rationale |

| IR | ν(C=O) stretch | ~1680 cm⁻¹ | Decrease (e.g., to ~1650 cm⁻¹) | Weakening of C=O bond upon oxygen coordination to metal.[7] |

| ¹H NMR | Pyridine-H (ortho to N) | ~8.2 ppm | Downfield (to >8.5 ppm) | Deshielding effect from electron-withdrawing metal center.[7] |

| ¹H NMR | Amide N-H | ~10.0 ppm | Downfield/Broadening | Change in electronic environment/H-bonding.[7] |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm | Downfield | Electron density withdrawal by the coordinated metal.[7] |

Applications in Research and Drug Development

The unique properties of transition metal complexes make them highly attractive for various pharmaceutical applications.[8] Complexes of N-(5-Methyl-2-pyridinyl)formamide are promising candidates for exploration in several areas.

1. Anticancer Agents: Many platinum and palladium complexes exert their cytotoxic effects by binding to DNA, similar to the mechanism of cisplatin.[3][12] The planar geometry often adopted by Pd(II) and Pt(II) complexes is suitable for DNA intercalation. The ligand itself can be modified to tune the lipophilicity and cellular uptake of the complex, potentially overcoming resistance mechanisms associated with existing drugs.

2. Antimicrobial Agents: The coordination of a ligand to a metal ion can enhance its biological activity.[1] These complexes can be screened for antibacterial and antifungal properties. Their mechanism may involve inhibiting essential enzymes or disrupting cell membrane integrity.[2][12]

3. Catalysis: Palladium complexes are renowned for their catalytic activity in organic synthesis. While beyond the scope of drug development, the catalytic potential of these complexes could be explored in synthetic chemistry applications.[7]

4. Bioinorganic Probes and Imaging Agents: By using appropriate metals, such as those with useful radioisotopes or luminescent properties, these complexes could be developed as probes for molecular imaging or as diagnostic tools.[8]

Conclusion and Future Outlook

N-(5-Methyl-2-pyridinyl)formamide represents a versatile and accessible ligand for the development of novel metal complexes. Its straightforward synthesis and multi-faceted coordination ability allow for the creation of a wide array of structures with tunable properties. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these compounds. The rich coordination chemistry and the established biological relevance of pyridyl-amide scaffolds position these complexes as highly promising candidates for further investigation in drug discovery and medicinal inorganic chemistry.[2][3]

References

-

Spectroscopic and Thermal Studies of Palladium (II) Complex of N- (5-methylpyridin-2-ylcarbamothiol) Cinnamamide Ligand. Research Journal of Recent Sciences,

-

Synthesis, Characterization and Molecular Structure of 2-Pyridyl-formamide N(4)-Dimethylthiosemicarbazone and Some Five-Coordinate Zinc(II) and Cadmium(II) Complexes. Zeitschrift für Naturforschung B,

-

Current Advances, Applications and Future Development of Transition Metal Complexes. MDPI,

-

RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. PharmaScope,

-

N-(6-Methyl-2-pyridyl)formamide. Acta Crystallographica Section E,

-

N-Methyl-N-2-pyridinylformamide. CymitQuimica,

-

Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI,

-

THE SCOPE OF METAL COMPLEXES IN DRUG DESIGN - A REVIEW. Indian Drug Manufacturers' Association,

-

Metal Complexes for Therapeutic Applications. Trends in Chemistry,

-

N-METHYL-N-(2-PYRIDYL)FORMAMIDE. ChemicalBook,

-

Transition metal pyridine complexes. Wikipedia,

-

Novel Co 5 and Ni 4 Metal Complexes and Ferromagnets by the Combination of 2-Pyridyl Oximes with Polycarboxylic Ligands. MDPI,

-

Preparation of N-(2-Methoxy-5-pyridyl)formamide. PrepChem.com,

-

Platinum and palladium complexes with 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione: Synthesis, crystal and molecular structure, theoretical study, and pharmacological investigation. Inorganica Chimica Acta,

-

N-Methyl-N-(2-pyridyl)formamide 99%. Sigma-Aldrich,

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry,

-

Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research,

-

Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[11]aneN4. Open Access Library Journal,

-

The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Reviews in Inorganic Chemistry,

-

A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. Loyola eCommons,

Sources

- 1. idma-assn.org [idma-assn.org]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 5. N-(6-Methyl-2-pyridyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review wi… [ouci.dntb.gov.ua]

- 7. isca.me [isca.me]

- 8. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 67242-59-5: N-Methyl-N-2-pyridinylformamide [cymitquimica.com]

- 10. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ecommons.luc.edu [ecommons.luc.edu]

- 14. scirp.org [scirp.org]

Scalable Synthesis of N-(5-Methyl-2-pyridinyl)formamide: A Guide to Robust and Efficient Methodologies

An Application Note for Process Chemistry and Drug Development

Abstract

N-(5-Methyl-2-pyridinyl)formamide is a pivotal intermediate in the synthesis of contemporary pharmaceuticals and agrochemicals. Its structural motif is a key component in a range of biologically active molecules, making access to robust and scalable synthetic routes a critical objective for process chemistry and drug development professionals. This application note provides a detailed guide to the most effective and scalable methods for the preparation of N-(5-Methyl-2-pyridinyl)formamide, focusing on the direct formylation of 2-amino-5-methylpyridine. We present two primary, field-proven protocols: direct formylation with formic acid and formylation using triethyl orthoformate. This guide explains the underlying chemical principles, provides step-by-step experimental procedures, and offers a comparative analysis to aid in method selection for large-scale production.

Introduction: The Importance of N-(5-Methyl-2-pyridinyl)formamide

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry. Specifically, substituted 2-aminopyridines and their derivatives are essential building blocks for a multitude of therapeutic agents and specialized chemicals.[1] N-(5-Methyl-2-pyridinyl)formamide serves as a crucial precursor, where the formyl group acts as a versatile handle for subsequent chemical transformations or as a necessary pharmacophoric element. The starting material, 2-amino-5-methylpyridine, is a readily available and versatile compound, widely utilized in the synthesis of pharmaceuticals, agrochemicals like herbicides and fungicides, and specialty polymers.[1]

The transition from laboratory-scale synthesis to pilot plant or industrial production necessitates methodologies that are not only high-yielding but also cost-effective, safe, and environmentally considerate. This document provides the technical details and expert insights required to implement such scalable processes.

Core Synthetic Strategies: Formylation of 2-Amino-5-methylpyridine

The most direct and scalable approach to N-(5-Methyl-2-pyridinyl)formamide is the N-formylation of 2-amino-5-methylpyridine. This transformation can be accomplished through several reagents, but two methods stand out for their efficiency, scalability, and reliability: reaction with formic acid and reaction with triethyl orthoformate.

Workflow Overview

The general workflow for the synthesis is straightforward, involving reaction setup, monitoring, work-up, and purification. The choice of method primarily influences the reaction conditions and work-up procedure.

Caption: Key reaction pathways for the synthesis of N-(5-Methyl-2-pyridinyl)formamide.

| Parameter | Method A: Formic Acid | Method B: Triethyl Orthoformate (TEOF) |

| Formylating Agent | Formic Acid (85-98%) | Triethyl Orthoformate |

| Byproducts | Water (H₂O) | Ethanol (EtOH) |

| Catalyst | Typically not required, but can be acid-catalyzed. | Optional acid catalyst (e.g., p-TsOH) can accelerate the reaction. [2] |

| Solvent | Can be run neat or with a solvent like toluene for azeotropic water removal. [2] | Can be run neat or in a high-boiling solvent (e.g., 1,2-dichloroethane). |

| Temperature | 60-110°C | 90-120°C |

| Scalability | Excellent; low cost of goods. Water removal can be energy-intensive at scale. | Very good; higher reagent cost but produces volatile ethanol byproduct which is easier to remove than water. |

| Work-up | Requires neutralization of excess formic acid with a base (e.g., Na₂CO₃, NaHCO₃). | Typically involves simple evaporation of volatiles. If a catalyst is used, a basic wash may be needed. |

| Safety Profile | Formic acid is corrosive. | Triethyl orthoformate is flammable. |

| Yield | Generally high (>85%). | Generally high (>85%). |

Detailed Experimental Protocols

Method A: Formylation using Formic Acid

This method is valued for its simplicity and use of an inexpensive, readily available reagent. The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration. [3]Using a Dean-Stark trap with a solvent like toluene is recommended for large-scale operations to drive the reaction to completion by removing the water byproduct. [2] Materials and Reagents:

-

2-Amino-5-methylpyridine (C₆H₈N₂)

-

Formic acid (HCOOH, 98% purity)

-

Toluene

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, add 2-amino-5-methylpyridine (1.0 eq., e.g., 10.8 g, 100 mmol) and toluene (100 mL).

-

Reagent Addition: Add formic acid (2.0 eq., e.g., 7.5 mL, 200 mmol) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and continue heating until no more water is collected in the Dean-Stark trap (typically 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add saturated sodium carbonate solution to neutralize the excess formic acid until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(5-Methyl-2-pyridinyl)formamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford a crystalline solid.

Method B: Formylation using Triethyl Orthoformate (TEOF)

This method is highly efficient and avoids the generation of water. The reaction proceeds via an initial reaction of the amine with TEOF to form an imidate intermediate, which then eliminates ethanol to yield the formamide. This process is often cleaner and can be easier to work up at scale.

Materials and Reagents:

-

2-Amino-5-methylpyridine (C₆H₈N₂)

-

Triethyl orthoformate (TEOF, HC(OEt)₃)

-

(Optional) p-Toluenesulfonic acid (p-TsOH)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Distillation head or reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, combine 2-amino-5-methylpyridine (1.0 eq., e.g., 10.8 g, 100 mmol) and triethyl orthoformate (3.0 eq., e.g., 49.5 mL, 300 mmol).

-

Reaction: Heat the mixture in an oil bath to 110-120°C. Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-4 hours. Monitor the reaction by TLC. For a faster reaction, a catalytic amount of p-TsOH (0.05 eq.) can be added.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product often solidifies upon cooling. It can be triturated with hexanes or diethyl ether to remove impurities. For higher purity, recrystallization from ethyl acetate/hexanes or toluene can be performed to yield the final product.

Safety and Scalability Considerations

-

Reagent Handling: Formic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Triethyl orthoformate is flammable. All heating operations should be conducted with appropriate precautions.

-

Exotherms: While these reactions are not typically violently exothermic, the addition of reagents and the initial heating phase should be controlled, especially on a large scale.

-

Waste Disposal: The aqueous waste from Method A will be basic and should be neutralized before disposal. Organic waste should be disposed of according to institutional guidelines. Method B is advantageous as the primary byproduct, ethanol, can potentially be recovered.

-

Process Optimization: For industrial-scale synthesis, reaction parameters such as temperature, reaction time, and reagent stoichiometry should be carefully optimized to maximize yield and throughput while ensuring process safety and minimizing costs.

Conclusion

Both the formic acid and triethyl orthoformate methods provide highly effective and scalable routes to N-(5-Methyl-2-pyridinyl)formamide. The choice between them will depend on specific project constraints, including cost of raw materials, equipment availability for water or ethanol removal, and waste handling capabilities. The protocols detailed in this note are robust and can be adapted for multi-kilogram production, providing a solid foundation for the synthesis of this valuable chemical intermediate.

References

-

Mhlongo, N. N., et al. (2018). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect, 3(45), 12793-12803. Available from: [Link]

- Harnisch, H., et al. (1993). Process for the preparation of 2-amino-5-methyl-pyridine. US Patent 5,332,824A.

- Harnisch, H., et al. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP Patent 0569701A1.

-

ChemRxiv (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available from: [Link]

-

Wang, C.-C., et al. (2010). N-(6-Methyl-2-pyridyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o180. Available from: [Link]

-

Chem-Impex (n.d.). 2-Amino-5-methylpyridine. Chem-Impex International. Available from: [Link]

-

Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER APPROACH. HETEROCYCLES, 35(1), 539-557. Available from: [Link]

-

Reddy, P. G., et al. (2005). Formylation of Amines. ResearchGate. Available from: [Link]

-